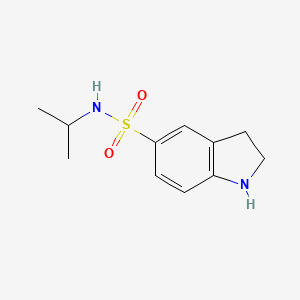

N-isopropylindoline-5-sulfonamide

Beschreibung

Contextualization within Sulfonamide Chemistry Research

Sulfonamides, compounds containing the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. Since the discovery of their antibacterial properties, they have been developed into a broad class of therapeutic agents with a wide array of applications. chemicalbook.com The sulfonamide group is a key pharmacophore in drugs used to treat conditions ranging from bacterial infections to glaucoma, inflammation, and cancer. chemicalbook.com

The versatility of the sulfonamide moiety stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid. By competitively inhibiting the dihydropteroate (B1496061) synthetase enzyme, sulfonamides disrupt this essential metabolic pathway, leading to a bacteriostatic effect. scbt.com Beyond their antimicrobial action, sulfonamides have been extensively studied as inhibitors of other enzymes, notably carbonic anhydrases, which are involved in various physiological processes. sigmaaldrich.com

Significance of the Indoline (B122111) Scaffold in Medicinal Chemistry

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This characteristic makes indoline and its derivatives highly valuable in the design of novel therapeutic agents. The indole (B1671886) nucleus, from which indoline is derived, is a common feature in many natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). researchgate.net

The chemical versatility of the indoline ring system allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological properties. Indoline-based compounds have been investigated for a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. researchgate.net For instance, a series of 1-acylated indoline-5-sulfonamides have been synthesized and evaluated for their inhibitory activity against tumor-associated carbonic anhydrases, demonstrating the potential of this scaffold in oncology research. sigmaaldrich.com

Research Gaps and Future Directions in N-isopropylindoline-5-sulfonamide Studies

Despite the well-documented importance of both the sulfonamide and indoline moieties, dedicated research on N-isopropylindoline-5-sulfonamide is notably scarce in publicly available scientific literature. While studies on related compounds, such as 1-acylindoline-5-sulfonamides, provide a foundational understanding of the potential of this chemical class, they also highlight the significant research gaps that remain. sigmaaldrich.com

Future research should prioritize the following areas:

Development of a dedicated synthetic route: While the synthesis of the parent indoline-5-sulfonamide (B1311495) has been described, an optimized and detailed synthetic pathway for the N-isopropyl derivative needs to be established and published. sigmaaldrich.com

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis of N-isopropylindoline-5-sulfonamide is required to fully elucidate its three-dimensional structure and chemical properties.

Exploration of biological activities: A systematic investigation into the potential biological activities of N-isopropylindoline-5-sulfonamide is warranted. Based on the activities of related compounds, this could include screening for antibacterial, antifungal, anticancer, and enzyme inhibitory properties.

Structure-activity relationship (SAR) studies: Should initial studies reveal promising biological activity, further research into the structure-activity relationships of N-isopropylindoline-5-sulfonamide and its analogues would be crucial for the rational design of more potent and selective compounds.

The exploration of N-isopropylindoline-5-sulfonamide represents a promising avenue for the discovery of novel chemical entities with potential applications in medicinal chemistry and other scientific disciplines. The existing body of research on its constituent parts provides a strong rationale for further investigation into this specific and understudied compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHLUIFQWENSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropylindoline 5 Sulfonamide and Its Analogues

Strategies for Indoline-Sulfonamide Scaffold Construction

The foundational step in synthesizing these compounds is the creation of the indoline-5-sulfonamide (B1311495) core. This process is typically bifurcated into the formation of the indoline (B122111) ring system and the subsequent introduction of the sulfonamide group at the C5 position.

Indoline Ring Formation Techniques

The indoline, or dihydroindole, skeleton is a key structural motif that can be synthesized through several established routes. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reduction of Indoles: One of the most direct methods for obtaining the indoline core is the reduction of a corresponding indole (B1671886). nih.gov Various reducing agents can accomplish this transformation. For instance, sodium borohydride in acetic acid is effective for producing indolines with a free N-H group. nih.gov This method is advantageous for its operational simplicity, though the strong acidic conditions of other metal-acid reductions can sometimes lead to degradation of the indole ring. nih.gov

Intramolecular Cyclization Reactions: De novo synthesis of the indoline ring often relies on intramolecular cyclization strategies. Palladium-catalyzed reactions, such as the intramolecular Heck cyclization, are powerful tools for this purpose. researchgate.net Another approach involves the intramolecular Diels-Alder reaction of appropriately substituted precursors, like 3-alkynylalkylamino-1,2-diazine, which can yield substituted indolines at high temperatures. nih.gov

Named Reactions: Several classic named reactions in organic chemistry provide pathways to indole synthesis, which can then be reduced to indolines. The Fischer, Leimgruber-Batcho, and Reissert syntheses are notable examples that allow for the construction of substituted indoles from acyclic precursors. wikipedia.orgpharmaguideline.com The Bartoli indole synthesis is particularly useful for producing 7-substituted indoles. pharmaguideline.com

| Indoline Synthesis Method | Description | Key Reagents/Conditions | Reference |

| Indole Reduction | Reduction of the C2-C3 double bond of an indole ring. | Sodium borohydride, Acetic acid | nih.gov |

| Intramolecular Diels-Alder | Cycloaddition from a 3-alkynylalkylamino-1,2-diazine precursor. | High temperature (200–230 °C) | nih.gov |

| Fischer Indole Synthesis | Rearrangement of an arylhydrazone formed from an arylhydrazine and an aldehyde or ketone. | Acid catalyst | wikipedia.org |

| Leimgruber-Batcho Synthesis | Reductive cyclization of an enamine derived from an o-nitrotoluene. | Reductive agent (e.g., Raney Nickel, H2) | wikipedia.org |

Sulfonamide Moiety Introduction

Once the indoline core is obtained, the sulfonamide group is typically introduced at the 5-position of the benzene (B151609) ring. This is achieved through an electrophilic aromatic substitution reaction.

A common and effective procedure begins with the protection of the indoline nitrogen to prevent side reactions. nih.gov The nitrogen is typically acylated, for example, with acetic anhydride, to form 1-acetylindoline. nih.gov This protected intermediate is then treated with chlorosulfuric acid in an electrophilic substitution reaction that installs a chlorosulfonyl group (-SO2Cl) predominantly at the 5-position, yielding 1-acetylindoline-5-sulfonyl chloride. nih.gov

The subsequent reaction of this sulfonyl chloride with ammonia provides the primary sulfonamide, 1-acetylindoline-5-sulfonamide. nih.gov Finally, acidic hydrolysis removes the acetyl protecting group from the indoline nitrogen to yield the key intermediate, indoline-5-sulfonamide. nih.gov

Synthetic Scheme for Indoline-5-sulfonamide

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Protection | Indoline | Acetic anhydride | 1-Acetylindoline | Quantitative | nih.gov |

| 2. Chlorosulfonation | 1-Acetylindoline | Chlorosulfuric acid | 1-Acetylindoline-5-sulfonyl chloride | 81% | nih.gov |

| 3. Amination | 1-Acetylindoline-5-sulfonyl chloride | Ammonia in THF | 1-Acetylindoline-5-sulfonamide | 89% | nih.gov |

Functionalization and Derivatization Approaches

With the indoline-5-sulfonamide scaffold in hand, a wide array of analogues can be generated through functionalization at three primary sites: the indoline nitrogen (N1), the indoline aromatic ring, and the sulfonamide nitrogen.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indoline ring is a common site for introducing substituents, which can significantly influence the compound's properties.

N-Alkylation: The synthesis of N-isopropylindoline-5-sulfonamide is an example of N-alkylation. This transformation can be achieved by reacting indoline-5-sulfonamide with an alkylating agent, such as 2-iodopropane, in the presence of a base like potassium carbonate in a suitable solvent. nih.gov Other alkyl groups can be introduced similarly, for example, using benzyl bromide to yield 1-benzylindoline-5-sulfonamide. nih.gov The use of alcohols as alkylating agents in the presence of transition metal catalysts represents an alternative, environmentally benign approach. ionike.comrsc.org

N-Arylation: The introduction of aryl groups at the indoline nitrogen typically requires metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, has traditionally been used for this purpose, though it often requires high temperatures. acs.org More modern methods include the palladium-catalyzed Buchwald-Hartwig amination, which offers an alternative that can proceed under milder conditions. nih.gov These methods allow for the coupling of indoles or indolines with a variety of aryl halides. acs.orgnih.gov

Substituent Introduction on the Indoline Ring

The benzene portion of the indoline scaffold can be further functionalized. The aniline-like character of the indoline ring directs electrophilic aromatic substitution primarily to the 5- and 7-positions. This allows for the introduction of various substituents, such as halogens or acyl groups, providing another avenue for creating structural diversity. The most reactive position on the parent indole ring for electrophilic substitution is C3; however, in the saturated indoline system, substitution on the aromatic ring is favored. wikipedia.orgresearchgate.net

Modifications of the Sulfonamide Nitrogen

The primary sulfonamide group (-SO2NH2) is a versatile handle for derivatization. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be substituted through various reactions.

N-Acylation and N-Alkylation: The sulfonamide nitrogen can be acylated or alkylated to produce secondary or tertiary sulfonamides. For instance, reacting a primary sulfonamide with an acyl chloride or an alkyl halide under basic conditions can introduce a wide range of functional groups. nih.gov

Synthesis of N-Aryl Sulfonamides: More complex modifications include the formation of N-aryl sulfonamides. This can be achieved through methods like direct C-H bond activation/amination reactions, where a protected indoline reacts with an aryl sulfonamide in the presence of a transition metal catalyst. google.com Another approach involves reacting a sulfonyl chloride with an N-silylamine. nih.gov The hybridization of the sulfonamide nitrogen, which can vary between sp2 and sp3 depending on its substituents, plays a key role in the conformation and stability of the resulting derivatives. researchgate.net

These varied synthetic strategies provide a robust platform for the generation of a diverse library of N-isopropylindoline-5-sulfonamide analogues, enabling systematic exploration of this chemical space.

Advanced Synthetic Techniques and Catalysis in Sulfonamide Synthesis

The synthesis of N-isopropylindoline-5-sulfonamide and its analogs benefits significantly from modern catalytic methods, which offer improved efficiency, selectivity, and substrate scope compared to traditional approaches. These advanced techniques often involve transition-metal catalysis and innovative energy sources to facilitate challenging bond formations.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen and carbon-sulfur bonds, which are essential in the formation of sulfonamides. While direct palladium-catalyzed synthesis of N-isopropylindoline-5-sulfonamide is not extensively documented, analogous transformations highlight the potential of this approach. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines, which can be key intermediates.

A notable application of palladium is in the synthesis of sulfinamides from aryl or alkenyl halides and N-sulfinylamines. nih.gov This method is advantageous as it proceeds under mild conditions and tolerates a wide array of functional groups. nih.gov The resulting sulfinamides are versatile intermediates that can be readily oxidized to the corresponding sulfonamides. This two-step sequence, involving a palladium-catalyzed C-S bond formation followed by oxidation, represents a viable, albeit indirect, route to complex sulfonamides. The versatility of this method is demonstrated by its application to complex aryl cores and natural product derivatives. nih.gov

Furthermore, palladium catalysis has been instrumental in the synthesis of functionalized indoles through intramolecular cyclization reactions. mdpi.com For example, Pd(II)-catalyzed C-H functionalization of substituted N-(2-allylphenyl)benzamide can yield substituted N-benzoylindoles, which are precursors to various indole-containing compounds. mdpi.com Such strategies could be adapted for the synthesis of indoline sulfonamide precursors. The development of palladium-catalyzed methods for the direct N-heteroarylation of sulfonamides using sulfonyl azides also presents a potential avenue for the synthesis of indole-based sulfonamides. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Sulfonamide Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sulfinamide Synthesis | Aryl Halides, N-Sulfinylamines | Pd(OAc)₂, PAd₂Bn | Aryl Sulfinamides | nih.gov |

| Indole Synthesis | N-(2-allylphenyl)benzamide | Pd(II) | N-benzoylindoles | mdpi.com |

| N-Heteroarylation | Sulfonamides, Heteroaryl Partners | Palladium Catalyst | N-Heteroaryl Sulfonamides | researchgate.net |

Copper-Catalyzed Reactions

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for the synthesis of sulfonamides and their indole-based analogs. Copper-catalyzed methods have been successfully applied to the direct C-H functionalization of indolines, enabling the introduction of a sulfonamide moiety at a specific position. A notable example is the copper(II)-mediated cross-dehydrogenative coupling of indolines with sulfonamides. acs.org This reaction proceeds through the activation of the C7-H bond of the indoline ring, leading to the formation of C7-sulfonamidated indoline derivatives in good yields. acs.org This direct approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient strategy. acs.org

Copper catalysts are also effective in promoting the sulfenylation of indoles using sodium sulfinates, affording 3-sulfenylindoles. nih.gov While this reaction yields a sulfenylated product, it showcases the ability of copper to facilitate the formation of a carbon-sulfur bond at a key position of the indole ring. The resulting 3-sulfenylindoles could potentially be further elaborated to sulfonamides.

In the realm of asymmetric synthesis, copper catalysis has been pivotal in the development of enantioselective methods for the synthesis of chiral indole-based sulfinamides. acs.orgresearchgate.net These methods often involve a copper-catalyzed asymmetric nucleophilic cyclization and sulfinamidation reaction, allowing for the simultaneous control of stereogenic centers. acs.orgresearchgate.net The resulting chiral sulfinamides are valuable precursors for a variety of sulfur-containing pharmacophores. acs.org

Table 2: Overview of Copper-Catalyzed Reactions for Indole Sulfonamide Synthesis

| Reaction Type | Substrates | Catalyst/Mediator | Key Feature | Reference |

|---|---|---|---|---|

| C-H Sulfonamidation | Indolines, Sulfonamides | Cu(II) | Direct C7-H functionalization | acs.org |

| Asymmetric Sulfinamidation | ortho-alkynylanilines, Sulfinylamines | Chiral Copper Catalyst | Enantioselective synthesis of indole-based sulfinamides | acs.orgresearchgate.net |

| Sulfenylation | Indoles, Sodium Sulfinates | Copper Catalyst | Synthesis of 3-sulfenylindoles | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of sulfonamides, offering a rapid and efficient alternative to conventional heating methods. organic-chemistry.org

A general and convenient microwave-assisted method for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been developed. organic-chemistry.org This approach utilizes 2,4,6-trichloro- acs.orgresearchgate.netresearchgate.net-triazine (TCT) as an activating agent and involves two sequential microwave irradiation steps. organic-chemistry.org This procedure avoids the isolation of sensitive sulfonyl chloride intermediates and has a broad substrate scope, tolerating various functional groups. organic-chemistry.org

More specifically, microwave irradiation has been employed in the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives, which are structurally related to N-isopropylindoline-5-sulfonamide. rasayanjournal.co.in In this case, the microwave-assisted coupling of 5-amino-1-isopropylindolin-2-one with various acids in the presence of coupling agents led to the desired amide products in high yields and significantly reduced reaction times compared to conventional heating. rasayanjournal.co.in This highlights the potential of microwave technology for the efficient synthesis of the target compound and its analogs. The synthesis of other sulfonamide derivatives, such as pyrazoline-containing benzenesulfonamides, has also been successfully achieved using microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | organic-chemistry.orgrasayanjournal.co.in |

| Yield | Moderate to good | Good to excellent | organic-chemistry.orgrasayanjournal.co.in |

| Purity | Variable | Often higher | organic-chemistry.org |

| Energy Consumption | Higher | Lower | rasayanjournal.co.in |

Stereoselective Synthesis Considerations

The synthesis of chiral molecules with high enantiomeric purity is a critical aspect of modern medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological activities. For N-isopropylindoline-5-sulfonamide and its analogs, the indoline ring and the sulfonamide group can give rise to various stereochemical features, including stereogenic centers and axial chirality.

The development of catalytic enantioselective methods for the synthesis of N-C axially chiral sulfonamides has been an area of active research. nih.gov Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a fascinating class of chiral molecules. Palladium-catalyzed N-allylation reactions have been shown to be effective in the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov By employing a chiral palladium catalyst, it is possible to achieve good enantioselectivity in the formation of these rotationally stable atropisomers. nih.gov

The stereoselective synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinamides, is also of great importance as these can serve as chiral auxiliaries or be converted into other chiral sulfur-containing functional groups. acs.org Asymmetric oxidation of prochiral sulfides is a common method for preparing enantiomerically enriched sulfoxides. Alternatively, diastereoselective reactions using chiral auxiliaries, such as menthol or sugar-derived alcohols, can be employed for the synthesis of chiral sulfinates, which are precursors to a variety of chiral sulfinyl compounds. acs.org The enantioselective synthesis of indole-based sulfinamides using chiral copper catalysts further underscores the importance of stereocontrol in the synthesis of these complex molecules. acs.org

Table 4: Approaches to Stereoselective Synthesis of Sulfonamide-Related Compounds

| Stereochemical Feature | Synthetic Approach | Catalyst/Auxiliary | Outcome | Reference |

|---|---|---|---|---|

| N-C Axial Chirality | Catalytic Enantioselective N-allylation | Chiral Palladium Catalyst | Enantiomerically enriched N-C axially chiral sulfonamides | nih.gov |

| Stereogenic Sulfur Center | Asymmetric Cyclizative Sulfinamidation | Chiral Copper Catalyst | Chiral indole-3-sulfinamides with stereogenic sulfur(IV) centers | acs.org |

| Diastereoselective Sulfinate Synthesis | Nucleophilic substitution on sulfinyl chlorides | Chiral alcohols (e.g., menthol) | Diastereomerically pure sulfinates as precursors to chiral sulfoxides | acs.org |

Structure Activity Relationship Sar of N Isopropylindoline 5 Sulfonamide Derivatives

Core Structural Features for Bioactivity

The biological activity of N-isopropylindoline-5-sulfonamide derivatives is intrinsically linked to its three core components: the sulfonamide group, the indoline (B122111) ring system, and the N-isopropyl moiety. Each of these structural features plays a distinct and crucial role in the molecule's interaction with its biological targets.

Role of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a cornerstone of the bioactivity of this class of compounds. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological receptors. unina.itimpactfactor.org In many instances, the sulfonamide moiety serves as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, by coordinating with the zinc ion in the active site. nih.govnih.gov This interaction is often critical for the inhibitory activity of these compounds.

Furthermore, the sulfonamide group is considered a bioisostere of carboxylic acids and amides, meaning it can mimic the biological activity of these groups while offering advantages in terms of metabolic stability and pharmacokinetic properties. researchgate.net Its tetrahedral geometry and the presence of two oxygen atoms contribute to its ability to form a network of hydrogen bonds, anchoring the molecule within the receptor's binding pocket. unina.it The acidity of the sulfonamide proton can also be modulated by substituents on the nitrogen and the aromatic ring, influencing the ionization state and, consequently, the binding affinity.

Influence of the Indoline Ring System

The indoline ring, a bicyclic structure composed of a fused benzene (B151609) and pyrrolidine (B122466) ring, provides a rigid scaffold that properly orients the sulfonamide group and other substituents for optimal interaction with the target. impactfactor.orgnih.gov The saturation of the five-membered ring in indoline, as opposed to the aromaticity of indole (B1671886), imparts a three-dimensional character to the molecule, which can be crucial for fitting into specific binding pockets.

Studies on related indoline-5-sulfonamide (B1311495) derivatives have shown that the indoline core itself contributes to the binding affinity, likely through hydrophobic and van der Waals interactions with the receptor. nih.gov The substitution pattern on the indoline ring, particularly at the 1-position (the nitrogen atom), has a significant impact on the biological activity, as it allows for the introduction of various functionalities that can probe different regions of the binding site. nih.gov

Impact of the N-isopropyl Moiety

While specific research on the direct impact of the N-isopropyl group on the bioactivity of N-isopropylindoline-5-sulfonamide is limited, its role can be inferred from general principles of medicinal chemistry and studies on related N-alkylated compounds. The isopropyl group is a small, branched alkyl substituent that introduces specific steric and electronic properties.

Its branched nature provides a degree of steric bulk compared to a linear propyl group, which can influence the conformational preferences of the molecule and its fit within a binding site. nih.gov This steric hindrance can either be beneficial, by promoting a more active conformation or preventing binding to off-target sites, or detrimental if it clashes with the receptor. The isopropyl group is also lipophilic, which can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. In some contexts, bulky and lipophilic chains have been shown to be crucial for antimicrobial activity in related structures. genome.jp

Substituent Effects on Biological Activity

Electronic and Steric Factors of Substituents

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the acidity of the sulfonamide proton and the charge distribution across the molecule. acs.org For instance, electron-withdrawing groups on the indoline ring can increase the acidity of the sulfonamide, potentially leading to stronger interactions with positively charged residues in the receptor.

Steric factors, such as the size and shape of substituents, play a critical role in determining the compound's affinity and selectivity. acs.org Bulky substituents can enhance binding by filling hydrophobic pockets in the receptor, but they can also lead to steric clashes that reduce activity. The interplay between electronic and steric effects is complex, and optimizing both is a key challenge in drug design. For example, in a series of 1-acylindoline-5-sulfonamides, the introduction of chloro-substituents on the benzoyl ring led to varied inhibitory activity against different carbonic anhydrase isoforms, highlighting the nuanced role of both electronic and steric factors. nih.gov

Positional Isomerism and Activity Modulation

A study on indoline-6-sulfonamides, positional isomers of the 5-sulfonamides, revealed a different SAR profile, emphasizing the importance of the sulfonamide group's placement on the indoline scaffold. nih.gov In the case of 1-substituted indoline-5-sulfonamides, the nature and position of substituents on an appended phenyl ring at the 1-position were shown to be critical for activity and selectivity against different carbonic anhydrase isoforms. nih.gov This highlights that even subtle changes in the substitution pattern can lead to significant differences in biological outcomes.

Data Tables

Table 1: Inhibitory Activity of 1-Acylindoline-5-sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 4a | Benzoyl | 78.4 | 36.5 | >10000 | 109.2 |

| 4e | 4-Fluorobenzoyl | 65.2 | 28.9 | 253.6 | 68.4 |

| 4f | 3-Chlorobenzoyl | 245.1 | 108.2 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 210.7 | 98.5 | 345.1 | 65.7 |

| 10 | Benzyl | 98.2 | 45.3 | >10000 | 876.5 |

Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov

Correlation of Molecular Descriptors with Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. In the context of drug design and discovery, molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with the observed biological activity of a series of compounds, researchers can develop predictive models and gain a deeper understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. longdom.org

For classes of compounds structurally related to N-isopropylindoline-5-sulfonamide, such as indolyl and piperidinyl sulfonamides, QSAR studies have been successfully applied. For instance, in a study on serotonin (B10506) 5-HT6 receptor ligands, researchers identified several topological and molecular descriptors that were crucial for binding affinity. nih.gov These included:

VRA2 (Average Randic-type eigenvector-based index from adjacency matrix): This descriptor relates to the branching and complexity of the molecular structure.

T(N...O) (Sum of the topological distance between Nitrogen and Oxygen atoms): This descriptor provides information about the spatial relationship between key heteroatoms.

nCrHR (Number of ring tertiary carbon atoms): This relates to the substitution pattern on the ring systems.

C-006 (A specific fragment descriptor for CH2RX): This indicates the presence of particular chemical moieties. nih.gov

The successful development of a QSAR model relies on the statistical validation of the correlation between these descriptors and the biological activity. nih.gov

The following table illustrates the type of data used in QSAR studies, showing hypothetical activity data for a series of N-isopropylindoline-5-sulfonamide derivatives.

Table 1: Hypothetical QSAR Data for N-isopropylindoline-5-sulfonamide Derivatives

| Compound | R1 Group | R2 Group | Molecular Weight | logP | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | H | Isopropyl | 254.34 | 2.1 | 5.2 |

| 2 | Methyl | Isopropyl | 268.37 | 2.5 | 3.8 |

| 3 | Ethyl | Isopropyl | 282.40 | 2.9 | 2.1 |

| 4 | H | Cyclopropyl | 252.32 | 1.9 | 6.5 |

| 5 | H | tert-Butyl | 282.40 | 2.8 | 4.5 |

Ligand Efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound to its target protein on a per-atom basis. It is calculated as the binding energy divided by the number of non-hydrogen atoms in the molecule. A higher LE value indicates that the molecule is more efficient at binding, which is a desirable characteristic for a drug candidate.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, non-specific binding, and toxicity.

In the context of sulfonamide derivatives, modifications to the structure can significantly impact both ligand efficiency and lipophilicity. For instance, a study on 4-sulfonamidopyrimidine derivatives as endothelin antagonists found that introducing hydrophilic groups tended to increase water solubility but decrease binding affinity for the target receptor. youtube.com This highlights the delicate balance that must be achieved between potency and physicochemical properties.

The interplay between these factors is crucial. A potent compound may not be a viable drug candidate if it has poor ligand efficiency or unfavorable lipophilicity. Therefore, medicinal chemists often aim to optimize compounds to achieve a balance of these properties.

The following interactive table provides hypothetical data on ligand efficiency and lipophilicity for a series of N-isopropylindoline-5-sulfonamide derivatives, illustrating how these parameters might vary with structural modifications.

Table 2: Hypothetical Ligand Efficiency and Lipophilicity Data for N-isopropylindoline-5-sulfonamide Derivatives

| Compound | Modification | pIC50 | Heavy Atom Count | Ligand Efficiency (LE) | cLogP |

|---|---|---|---|---|---|

| A | N-isopropyl | 5.3 | 17 | 0.31 | 2.1 |

| B | N-ethyl | 5.1 | 16 | 0.32 | 1.7 |

| C | N-propyl | 5.4 | 17 | 0.32 | 2.2 |

| D | N-cyclopropyl | 5.2 | 17 | 0.31 | 1.9 |

| E | N-tert-butyl | 4.9 | 19 | 0.26 | 2.8 |

Preclinical Pharmacological Profiling in Vitro Studies

Evaluation of Specific Biological Activities

Antibacterial Activity Spectrum and Potency

Derivatives of indoline (B122111) sulfonamides have been investigated for their potential as a new class of antibiotics. A high-throughput screening of approximately 33,000 compounds led to the identification of two structurally similar indoline sulfonamide derivatives as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.gov This enzyme is crucial for the survival of most Gram-negative and many Gram-positive bacteria, and its absence in humans makes it a promising target for selective antibacterial agents. nih.gov

Further synthesis and evaluation of a series of N-acetyl-5-halo-6-sulfonamide indolines revealed that modifications to the N-substitution of the sulfonamide moiety significantly impacted their inhibitory potency against DapE. nih.gov While the initial lead compounds showed modest inhibition, these findings open avenues for developing more potent antibacterial agents. nih.gov

Sulfonamides, in general, are known for their broad-spectrum antibacterial activity against both Gram-positive and certain Gram-negative bacteria, although resistance has been observed in some species like Pseudomonas aeruginosa. nih.govnih.gov The combination of a sulfonamide with an indoline core represents a continued effort to develop novel antibacterial agents to combat resistant strains. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound/Derivative | Target Bacteria | Activity/Potency | Reference |

| Indoline sulfonamide derivatives | DapE-possessing bacteria | Inhibition of DapE enzyme | nih.gov |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (including MRSA) | Strong inhibition, higher than oxacillin (B1211168) for some isolates | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | Strong inhibition | nih.gov |

| Sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives (2 and 5) | Pseudomonas aeruginosa, Escherichia coli | Antimicrobial activity at 125, 250, and 500 µg | researchgate.net |

Antifungal and Antiprotozoal Activities

While the primary focus of many studies on indoline sulfonamides has been on their antibacterial and anticancer properties, the broader class of sulfonamides has demonstrated a range of antimicrobial activities. researchgate.net Some sulfonamide-derived chromones have shown significant in vitro antifungal activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov

In the realm of antiprotozoal activity, certain indole-sulfonamide derivatives have been evaluated for their effects against Plasmodium falciparum, the parasite responsible for malaria. acs.org While monoindole sulfonamides were found to be inactive, several bisindole and trisindole derivatives exhibited antimalarial activity with IC50 values in the low micromolar range. acs.org Additionally, other fungal secondary metabolites have demonstrated antileishmanial activity against Leishmania donovani promastigotes. nih.gov

Table 2: Antifungal and Antiprotozoal Activity of Related Compounds

| Compound/Derivative | Target Organism | Activity/Potency | Reference |

| Sulfonamide-derived chromones (compounds 1 and 2) | Various fungal strains | Significant activity against more than three strains | nih.gov |

| Bisindole and trisindole sulfonamide derivatives | Plasmodium falciparum (K1, multidrug-resistant strain) | IC50 values in the range of 2.79–8.17 μM | acs.org |

| Fungal secondary metabolites (compounds 1-6) | Leishmania donovani | IC50 values ranging from 6.2 to 23 μg/ml | nih.gov |

Anti-Inflammatory Potential

The anti-inflammatory potential of sulfonamide derivatives has been explored through various in vitro models. Studies have shown that certain sulfonamide derivatives can act as inhibitors of inflammatory markers. For instance, some sulfonilamidothienopyrimidinone derivatives have been demonstrated to be excellent inhibitors of cyclooxygenase (COX)-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1). nih.gov

The mechanism of anti-inflammatory action often involves the inhibition of key signaling pathways. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov The suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to screen for anti-inflammatory activity. mdpi.commdpi.com Research on various plant extracts and isolated compounds has demonstrated their ability to reduce the production of these inflammatory mediators. nih.govmdpi.complos.org

Table 3: In Vitro Anti-inflammatory Activity of Related Compounds

| Compound/Derivative | Target/Assay | Effect | Reference |

| Sulfonilamidothienopyrimidinone derivatives (3, 5, 6, 8) | iNOS, COX-2, ICAM-1, MCP-1, IL-8 | Excellent inhibition | nih.gov |

| Coumarin | LPS-induced RAW264.7 cells | Inhibition of IL-6 and IL-1β production | nih.gov |

| Cannabis sativa L. extracts | LPS-stimulated BV2 microglial cells | Inhibition of nitrite, iNOS, COX-2, IL-1β, IL-6, and TNF-α expression | mdpi.com |

| 17-O-acetylacuminolide (AA) | LPS-stimulated RAW264.7 cells | Inhibition of TNF-α, NO, iNOS, IL-1β, IL-6, and KC | plos.org |

Anticonvulsant Properties

A series of sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity in various preclinical models. researchgate.net Many of these compounds have shown activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a broad spectrum of potential antiseizure activity. researchgate.net

The mechanism of anticonvulsant action for some of these derivatives is thought to involve the inhibition of carbonic anhydrase (CA) isozymes, similar to the established antiepileptic drugs acetazolamide (B1664987) and topiramate. nih.gov For instance, the valproyl derivative of acetazolamide demonstrated potent inhibition of human CA I and CA II and exhibited strong anticonvulsant properties in the MES test in mice. nih.gov Further investigation into other lipophilic derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) also revealed promising in vivo anticonvulsant effects. nih.gov Some pyrrolidine-2,5-dione derivatives have also shown significant anticonvulsant activity, potentially through their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 4: Anticonvulsant Activity of Selected Sulfonamide Derivatives

| Compound/Derivative | Test Model | Activity | Reference |

| Sulfonamide derivatives (1-11, except 6) | MES and scPTZ tests | Active in one or both tests | researchgate.net |

| 5-valproylamido-1,3,4-thiadiazole-2-sulfonamide | MES test in mice | Very strong anticonvulsant properties | nih.gov |

| Lipophilic 1,3,4-thiadiazolesulfonamide derivatives | MES test in mice | Promising in vivo anticonvulsant properties | nih.gov |

| Pyrrolidine-2,5-dione derivatives (12 and 23) | MEST and pilocarpine-induced seizures | Significant anticonvulsant activity | nih.gov |

Anticancer Activity against Specific Cell Lines

Indoline-5-sulfonamide (B1311495) derivatives have emerged as a class of compounds with notable anticancer activity. A series of these derivatives demonstrated a moderate antiproliferative effect against the MCF7 breast cancer cell line, with many retaining their activity under hypoxic conditions, a common cause of resistance to antitumor agents. nih.gov Specifically, the 3-chlorobenzoyl derivative (4f) was identified as a potent inhibitor of cancer-related carbonic anhydrase IX and XII and showed hypoxic selectivity in inhibiting MCF7 cell growth. nih.govnih.gov Another derivative, the perfluoro compound 4e, displayed significant activity against the K562 leukemia cell line. nih.gov

The mechanism of anticancer action for some indole (B1671886) and indoline sulfonamide derivatives involves the disruption of microtubule assembly. rsc.orgdoi.org For example, one novel indole derivative containing a sulfonamide scaffold (compound 18) displayed potent antiproliferative activity against four human cancer cell lines by inhibiting tubulin assembly. rsc.org Similarly, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) showed potent, broad-spectrum growth inhibition of various cancer cell lines by binding to the colchicine-binding site of tubulin and depolymerizing microtubules. doi.org

Table 5: Anticancer Activity of N-isopropylindoline-5-sulfonamide and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/Potency | Reference |

| Indoline-5-sulfonamide derivative 4f | MCF7 (breast cancer) | IC50 of 12.9 µM under hypoxia | nih.govnih.gov |

| Indoline-5-sulfonamide derivative 4e | K562 (leukemia) | Significant growth inhibition at 10 µM | nih.gov |

| Indole derivative with sulfonamide scaffold (compound 18) | Four human cancer cell lines | IC50 values of 0.24–0.59 μM | rsc.org |

| N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) | Various cancer cell lines | Nanomolar range growth inhibition | doi.org |

| Hydroxyl-containing bisindoles | HepG2 (liver cancer) | More potent than etoposide, with IC50 range of 7.37–26.00 μM | acs.org |

Enzyme Inhibition Assays (e.g., MGAT2, AChE, Urease)

The inhibitory activity of N-isopropylindoline-5-sulfonamide and its analogs has been evaluated against several key enzymes.

Carbonic Anhydrase (CA): As previously mentioned, indoline-5-sulfonamide derivatives have been shown to be potent inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII, with Ki values in the nanomolar range. nih.govnih.gov The 1-acylated derivatives, in particular, demonstrated significant inhibitory activity. nih.gov

Urease: Sulfonamide derivatives have been investigated as inhibitors of urease, an enzyme implicated in the virulence of some pathogenic bacteria. researchgate.netresearchgate.net Various sulfonamide-based compounds, including those hybridized with other chemical moieties, have shown promising urease inhibitory activity. researchgate.netresearchgate.netnih.gov For example, certain iminothiazoline-sulfonamide hybrids exhibited excellent inhibition of jack bean urease, with some compounds showing competitive or mixed-type inhibition. researchgate.net

While specific data on the inhibition of monoacylglycerol O-acyltransferase 2 (MGAT2) and acetylcholinesterase (AChE) by N-isopropylindoline-5-sulfonamide was not prominently found in the provided search results, the broader class of sulfonamides has been explored for a wide range of enzyme inhibitory activities. For instance, hexahydrochromeno[4,3-b]pyrrole derivatives have been studied as acetylcholinesterase inhibitors. nih.gov

Table 6: Enzyme Inhibition by Sulfonamide Derivatives

| Compound/Derivative | Target Enzyme | Inhibitory Activity (Ki/IC50) | Reference |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX | Ki up to 132.8 nM | nih.govnih.gov |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase XII | Ki up to 41.3 nM | nih.govnih.gov |

| Iminothiazoline-sulfonamide hybrids (3h and 3i) | Jack Bean Urease | IC50 of 0.064 µM and 0.058 µM, respectively | researchgate.net |

| Thiazolo[3,4-d]isoxazole-based sulfonamide (YM-2) | Urease | IC50 of 1.90 ± 0.02 μM | researchgate.net |

Selectivity and Specificity Assessments against Related Biomolecules

Currently, there is no specific information available in the public domain detailing the selectivity and specificity of N-isopropylindoline-5-sulfonamide against a panel of related biomolecules. Comprehensive selectivity profiling is a critical step in early drug discovery to understand a compound's potential for off-target effects. This typically involves screening the compound against a wide array of receptors, enzymes, and ion channels that are structurally or functionally related to its intended target. Without such studies, the specificity of N-isopropylindoline-5-sulfonamide's biological activity cannot be definitively ascertained.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Comprehensive in vitro ADME studies for N-isopropylindoline-5-sulfonamide have not been reported in the available scientific literature. These studies are fundamental to predicting the pharmacokinetic behavior of a compound in vivo.

Metabolic Stability and Metabolite Identification

There is currently no publicly available data on the metabolic stability of N-isopropylindoline-5-sulfonamide in liver microsomes or other metabolic systems. Such studies are crucial for predicting the compound's half-life and clearance in the body. The identification of major metabolites is also a key component of these studies, providing insight into the pathways of degradation and the potential for active or toxic metabolites.

Binding to Biological Macromolecules (e.g., plasma proteins)

Specific data regarding the extent to which N-isopropylindoline-5-sulfonamide binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is not available in the public domain. Plasma protein binding significantly influences the distribution and free concentration of a drug in the body, which in turn affects its efficacy and potential for toxicity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design to understand how a ligand, such as N-isopropylindoline-5-sulfonamide, might interact with a biological target, typically a protein.

For sulfonamide derivatives, common targets include enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases. chemrxiv.orgresearchgate.netnih.gov Docking studies on novel sulfonamides have been performed to investigate their potential as antibacterial or anticancer agents by evaluating their fit within the active site of target proteins like DHPS or the JAK-3 protein. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses based on their energetic favorability.

Ligand-Protein Interaction Profiling

Once a docking pose is generated, the specific interactions between the ligand and the protein are analyzed. For sulfonamides, these interactions are key to their biological activity. Common interactions include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the nitrogen atom can form critical hydrogen bonds with amino acid residues in the protein's active site, such as with arginine and serine residues in DHPS. researchgate.netnih.gov

Hydrophobic Interactions: The indoline (B122111) and isopropyl groups of N-isopropylindoline-5-sulfonamide would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

π-Stacking and π-Interactions: The aromatic portion of the indoline ring can engage in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The polarized S-O bonds in the sulfonamide group contribute to significant electrostatic interactions. nih.gov

Studies on related sulfonamides binding to the FKBP12 protein have shown that the sulfonamide oxygens form a network of S=O···HC interactions with aromatic side chains, which are crucial for binding. nih.govacs.org

Table 1: Illustrative Ligand-Protein Interactions for Sulfonamide-based Compounds This table is based on common interactions observed for various sulfonamide derivatives and is representative of what could be expected for N-isopropylindoline-5-sulfonamide.

| Interaction Type | Ligand Group (Illustrative) | Potential Interacting Protein Residue | Reference |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide -NH | Serine, Aspartate | researchgate.net |

| Hydrogen Bond | Sulfonamide -SO₂ | Arginine, Lysine | researchgate.netnih.gov |

| Hydrophobic | Indoline Ring, Isopropyl Group | Leucine, Valine, Phenylalanine | nih.gov |

| π-Stacking | Indoline Aromatic Ring | Tyrosine, Tryptophan, Histidine | acs.org |

| Halogen Bond | (If substituted with halogens) | Backbone Carbonyls | acs.org |

Prediction of Binding Affinities

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki, or IC50 value). nih.gov For example, docking studies of novel sulfonamides against DHPS have reported binding energies in the range of -8.1 kcal/mol for active compounds. researchgate.net Similarly, studies on indole-based derivatives as potential Alzheimer's treatments have used docking to predict IC50 values against target enzymes. nih.gov The binding affinity of N-isopropylindoline-5-sulfonamide would be compared to known inhibitors of a target protein to gauge its potential efficacy. Calorimetric methods like Isothermal Titration Calorimetry (ITC) can experimentally validate these predicted affinities, with studies on other sulfonamides showing binding constants in the 10⁴ M⁻¹ range. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. chemrxiv.org MD simulations are used to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein, and understand the dynamics of their interaction. nih.gov

For a compound like N-isopropylindoline-5-sulfonamide, an MD simulation would typically run for nanoseconds to microseconds. The analysis would focus on the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm the stability of the complex. mdpi.com Simulations on other indole (B1671886) derivatives have been used to confirm that the ligand remains stably in the binding site of its target enzyme. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate calculation of binding free energies through methods like MM/PBSA or MM/GBSA. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. researchgate.netnih.gov These calculations are independent of a biological target and provide fundamental insights into the molecule's structure, stability, and reactivity.

Electronic Structure and Reactivity Descriptors

DFT methods, such as B3LYP with a basis set like 6-311G++(d,p), are used to calculate various electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the sulfonyl oxygens, while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack).

Reactivity Descriptors: Fukui functions and other descriptors can be calculated to predict the most likely sites for electrophilic, nucleophilic, or radical attack on the molecule. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV)

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For sulfonamides, the proton of the -SO₂NH- group is typically observed downfield. rsc.orgnih.gov For instance, in a related sulfonamide containing a tryptophan moiety, the sulfonamide N-H proton was observed experimentally between 8.07–8.09 ppm, while the indole N-H was seen at 7.87 ppm. nih.govmdpi.com

IR Spectra: DFT can compute vibrational frequencies. Key bands for a sulfonamide include the N-H stretching vibrations (typically 3350-3140 cm⁻¹), asymmetric and symmetric S=O stretching (around 1365 and 1160 cm⁻¹), and S-N stretching (around 900 cm⁻¹). rsc.orgripublication.com These predicted spectra can be compared with experimental FT-IR data to confirm the molecular structure. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to the absorption bands in a UV-Vis spectrum. For a sulfonamide with a nitro-phenyl group, π-π* and n-π* transitions were predicted and correlated with the experimental spectrum. mdpi.com

Table 2: Representative Spectroscopic Data for Sulfonamide-Indole Structures This table provides examples of experimental and calculated spectroscopic values for compounds containing sulfonamide and indole functional groups, which are relevant to N-isopropylindoline-5-sulfonamide.

| Spectroscopy | Feature | Typical Experimental Range (ppm or cm⁻¹) | Typical Calculated Range (ppm or cm⁻¹) | Reference |

|---|---|---|---|---|

| ¹H NMR | Sulfonamide N-H | 8.0 - 10.5 ppm | ~4.3 - 8.8 ppm (highly solvent dependent) | rsc.orgmdpi.com |

| ¹³C NMR | Indoline Aromatic C | 110 - 140 ppm | 115 - 144 ppm | nih.gov |

| IR | N-H Stretch | 3291 - 3349 cm⁻¹ | 3496 - 3670 cm⁻¹ | mdpi.com |

| IR | S=O Asymmetric Stretch | ~1350 cm⁻¹ | (Correlated) | ripublication.com |

| IR | S=O Symmetric Stretch | ~1160 cm⁻¹ | (Correlated) | ripublication.com |

De Novo Design and Virtual Screening Based on Computational Models

No published research is available that details the use of de novo design or virtual screening techniques specifically for N-isopropylindoline-5-sulfonamide. Such studies would typically involve the use of computational algorithms to either construct novel molecular structures with a high predicted affinity for a specific biological target or to screen large databases of virtual compounds to identify potential hits. The absence of such literature indicates that this specific compound has not been the subject of these computational discovery methods in a publicly documented capacity.

Analog Design and Development

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different but functionally equivalent moiety to access new intellectual property, improve properties, or find novel interactions with the target. In the context of indoline-5-sulfonamides, this approach has been successfully employed to generate analogs with modified biological activities.

One notable example involves the use of scaffold hopping to design indoline-5-sulfonamide (B1311495) analogs as inhibitors of cancer-related carbonic anhydrases (CAs). mdpi.com Taking a known CA IX-selective inhibitor as a starting point, researchers replaced the original indane scaffold with an indoline (B122111) core to explore new chemical space and interactions with the target enzymes. mdpi.com This strategic shift from an indane to an indoline scaffold resulted in a series of 1-acylated indoline-5-sulfonamides with potent inhibitory activity against the tumor-associated CA IX and CA XII isoforms. mdpi.com

Isosteric replacements, the substitution of atoms or groups of atoms with others that have similar physical or chemical properties, often accompany scaffold hopping to fine-tune the properties of the resulting analogs. In the development of N-phenylindoline-5-sulfonamide derivatives as acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) inhibitors, a bicyclic central core was introduced to restrict the orientation of substituents. nih.gov This modification, a form of isosteric replacement, led to a significant improvement in potency. nih.gov

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a highly effective method for identifying lead compounds for various drug targets. drugdiscoverychemistry.com This approach begins with the screening of low-molecular-weight fragments that typically exhibit weak binding to the target protein. youtube.com Through techniques such as X-ray crystallography or NMR spectroscopy, the binding mode of these fragments is determined, providing a starting point for their evolution into more potent, lead-like molecules through fragment growing, linking, or merging strategies. youtube.com

In the realm of sulfonamide-containing compounds, FBDD has been applied to the discovery of carbonic anhydrase inhibitors. nih.gov A library of sulfamide (B24259) fragments was synthesized and screened for inhibition of human carbonic anhydrases. nih.gov One of the fragments demonstrated selectivity for the cancer-related isoforms hCA IX and XII and was successfully co-crystallized with hCA II, revealing significant potential for further development through fragment growing and linking. nih.gov While not directly focused on N-isopropylindoline-5-sulfonamide, this illustrates the applicability of FBDD to the broader sulfonamide class, suggesting a viable path for the discovery of novel indoline-5-sulfonamide-based inhibitors. The core principle is to identify small molecular fragments that bind to the target and then to elaborate on these fragments to create a high-affinity ligand. youtube.com

Lead Optimization Strategies

Once a promising lead compound such as an N-isopropylindoline-5-sulfonamide derivative is identified, lead optimization becomes the critical next step to refine its properties into those of a drug candidate. This iterative process involves making systematic structural modifications to enhance potency, selectivity, and pharmacokinetic parameters.

A successful lead optimization campaign was undertaken for a series of N-phenylindoline-5-sulfonamide derivatives as MGAT2 inhibitors. nih.gov Starting with a lead compound with moderate potency, researchers systematically explored the structure-activity relationship (SAR) by introducing various substituents on the indoline core. nih.gov

A key objective of lead optimization is to maximize the desired biological activity while minimizing off-target effects, thereby improving the selectivity profile of the compound. In the development of indoline-5-sulfonamide-based carbonic anhydrase inhibitors, a series of 1-acylated indoline-5-sulfonamides were synthesized and evaluated for their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.com

The introduction of different acyl groups at the 1-position of the indoline scaffold led to significant variations in inhibitory potency and selectivity. mdpi.com For instance, certain 1-acylated derivatives demonstrated potent inhibition of the tumor-associated isoforms CA IX and XII, with K_I values reaching as low as 132.8 nM and 41.3 nM, respectively. mdpi.com Notably, some derivatives, such as the 4-chloro and 3,4-dichloro substituted compounds, exhibited selectivity for CA XII over the other tested isoforms. mdpi.com This highlights how subtle modifications to the peripheral structure of the indoline-5-sulfonamide core can effectively modulate both the potency and the selectivity profile of the inhibitors.

The following table summarizes the inhibitory activity of selected 1-acylated indoline-5-sulfonamide analogs against various carbonic anhydrase isoforms. mdpi.com

| Compound | R | hCA I (K_I, nM) | hCA II (K_I, nM) | hCA IX (K_I, nM) | hCA XII (K_I, nM) |

| 4a | H | >10000 | 256.4 | 132.8 | 104.7 |

| 4e | 4-F-Ph | 987.1 | 102.3 | 245.6 | 78.4 |

| 4f | 4-Cl-Ph | 876.5 | 98.7 | 198.2 | 41.3 |

| 4g | 4-Br-Ph | 754.3 | 85.4 | 211.5 | 45.6 |

| 4h | 3,4-di-Cl-Ph | >10000 | 45.6 | 876.3 | 48.9 |

Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. mdpi.com

In the optimization of N-phenylindoline-5-sulfonamide derivatives as MGAT2 inhibitors, initial lead compounds, while potent, suffered from poor pharmacokinetic profiles. nih.gov Subsequent optimization efforts were therefore directed at improving these properties. By introducing a 2-oxopyrrolidin-1-yl group, researchers were able to identify a compound with not only potent MGAT2 inhibitory activity (IC₅₀ = 3.4 nM) but also high oral bioavailability in mice. nih.gov This demonstrates a successful lead optimization strategy where modifications were made to improve in vitro and in vivo properties, leading to a more drug-like candidate. nih.gov

Furthermore, the antiproliferative activity of indoline-5-sulfonamides was evaluated in cancer cell lines. mdpi.com One of the most potent CA IX and XII inhibitors also demonstrated the ability to suppress the growth of MCF7 breast cancer cells, particularly under hypoxic conditions, which is a hallmark of the tumor microenvironment. mdpi.com This indicates an improvement in the desired in vitro pharmacological effect.

Emerging Therapeutic Applications and Future Research Directions

Exploration in Neglected Tropical Diseases (e.g., Chagas disease)

Neglected tropical diseases, such as Chagas disease caused by the protozoan Trypanosoma cruzi, represent a significant global health burden for which new, effective treatments are urgently needed. The sulfonamide class of compounds has been identified as a promising area for the development of new anti-parasitic agents. Research has focused on the enzyme α-carbonic anhydrase (α-TcCA) in T. cruzi as a potential drug target. Sulfonamides are known inhibitors of carbonic anhydrases, binding to the zinc ion in the enzyme's active site.

The potential of N-isopropylindoline-5-sulfonamide in this context is speculative but grounded in the established activity of the sulfonamide group. Future research could involve screening N-isopropylindoline-5-sulfonamide and its derivatives for inhibitory activity against α-TcCA. Furthermore, formulating this compound into nanoemulsions could enhance its anti-protozoan effects, a strategy that has shown promise for other sulfonamides by potentially improving their permeation. The exploration of FDA-approved sulfonamide-based drugs for repositioning as trypanocidal agents further supports the investigation of novel sulfonamides like N-isopropylindoline-5-sulfonamide.

Potential in Chronic Disease Management (e.g., metabolic diseases, Alzheimer's)

The management of chronic diseases like metabolic disorders and Alzheimer's disease presents ongoing challenges, driving the search for new therapeutic strategies. The sulfonamide scaffold is being explored for its potential in these areas.

In the context of metabolic diseases , individual differences in the metabolism of sulfonamides, particularly through N-acetylation, are a known factor. While no direct research links N-isopropylindoline-5-sulfonamide to metabolic diseases, understanding its metabolic profile would be a critical first step in any potential therapeutic development.

For Alzheimer's disease , a multifactorial neurodegenerative disorder, multitarget-directed ligands are a promising therapeutic strategy. Sulfonamide derivatives have been investigated as cholinesterase inhibitors, a key target in Alzheimer's therapy. Specifically, sulfonamide-dihydropyridine hybrids have been designed to simultaneously target calcium channel blockade, cholinesterase inhibition, and antioxidant activity. The indoline (B122111) core of N-isopropylindoline-5-sulfonamide shares structural similarities with other nitrogen-containing heterocyclic compounds explored in neuroscience. Future research could investigate whether N-isopropylindoline-5-sulfonamide or its derivatives exhibit inhibitory activity against acetylcholinesterase or butyrylcholinesterase, or if they can modulate other relevant pathways in Alzheimer's pathology, such as Nrf2 activation, which is involved in cellular defense against oxidative stress.

Role in Combating Antimicrobial Resistance

Antimicrobial resistance is a critical global health threat, necessitating the development of new antibiotics. Sulfonamides were among the first synthetic antibiotics and function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. Although their use has declined due to resistance, the sulfonamide scaffold remains a basis for the design of new antimicrobial agents.

The relevance of N-isopropylindoline-5-sulfonamide in this area lies in its fundamental sulfonamide structure. Research into novel sulfonamide analogues continues, with some new compounds showing activity against resistant strains of bacteria such as S. aureus, P. aeruginosa, E. coli, and B. subtilis. Future studies could assess the antibacterial activity of N-isopropylindoline-5-sulfonamide against a panel of clinically relevant bacteria, including resistant strains. Determining its mechanism of action, presumably through DHPS inhibition, and its potential for synergistic effects with other antibiotics would be valuable research directions.

Development of Prodrugs and Targeted Delivery Systems (academic concept)

The development of prodrugs and targeted delivery systems are strategies to improve the efficacy and reduce the side effects of therapeutic agents. For sulfonamides, N-acylation has been explored as a prodrug strategy to improve properties such as aqueous solubility. This approach involves attaching a solubilizing group to the sulfonamide nitrogen, which is later cleaved metabolically to release the active drug.

In the case of N-isopropylindoline-5-sulfonamide, a similar prodrug approach could be conceptually applied to modulate its pharmacokinetic properties. Another advanced strategy involves creating prodrugs with a two-stage release mechanism, which can offer sustained local delivery of the active compound.

Targeted delivery systems using nanotechnology, such as polymeric nanoparticles, solid lipid nanoparticles, and liposomes, offer a means to deliver drugs more specifically to the site of action, which is particularly relevant for treating localized diseases or for reducing systemic exposure. These nanocarriers can be engineered for sustained release and to protect the encapsulated drug from degradation. Future academic exploration could involve encapsulating N-isopropylindoline-5-sulfonamide in such nanocarriers to assess its potential for targeted therapy in the contexts mentioned above, such as in tumors or sites of infection.

Integration with Advanced Screening Technologies

The discovery and optimization of new drug candidates are greatly accelerated by advanced screening technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds for activity against a specific biological target.

For N-isopropylindoline-5-sulfonamide, a library of its derivatives could be synthesized and subjected to HTS to identify compounds with potent activity in the therapeutic areas of interest. For instance, screening against T. cruzi carbonic anhydrase, bacterial DHPS, or various cholinesterases could efficiently identify promising lead compounds. Subsequent structure-activity relationship (SAR) studies, aided by computational modeling and in silico screening, could then be used to optimize these leads for improved potency and selectivity. The integration of N-isopropylindoline-5-sulfonamide and its future analogues into these advanced screening workflows will be crucial for systematically exploring its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropylindoline-5-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves sulfonylation of indoline precursors using sulfonyl chlorides under anhydrous conditions. Key steps include:

- Substrate Activation : Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the indoline nitrogen .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and adjust stoichiometry (e.g., 1.2 equiv. of sulfonyl chloride) to minimize side products .

Q. How can structural integrity and purity of N-isopropylindoline-5-sulfonamide be confirmed?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : H NMR should show characteristic singlet for sulfonamide protons at δ 3.1–3.3 ppm and isopropyl doublets at δ 1.2–1.4 ppm. C NMR should confirm sulfonamide carbonyl at ~170 ppm .

- IR : Stretching vibrations for S=O bonds at 1150–1350 cm⁻¹ and N–H at ~3300 cm⁻¹ .

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) to verify purity ≥98% .

Q. What solvent systems are compatible with N-isopropylindoline-5-sulfonamide in experimental assays?

- Methodological Answer :

- High Solubility : DMSO, methanol, and dichloromethane (solubility >50 mg/mL at 25°C).

- Low Solubility : Aqueous buffers (e.g., PBS); use co-solvents like 10% DMSO for in vitro studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of N-isopropylindoline-5-sulfonamide derivatives?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol at 4°C to obtain diffraction-quality crystals .

- Data Analysis : Refinement with SHELXL (R factor <0.05) to confirm bond angles (e.g., C–S–N ~107°) and torsional parameters. Compare with computational models (DFT, B3LYP/6-31G*) .

Q. What strategies mitigate contradictory results in biological activity studies of N-isopropylindoline-5-sulfonamide analogs?

- Methodological Answer :

- Assay Standardization :

- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .

- Normalize data to internal controls (e.g., β-actin for Western blots) .

- Data Validation : Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can computational modeling predict the pharmacokinetic profile of N-isopropylindoline-5-sulfonamide?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (~2.5), CYP450 inhibition (CYP3A4 Ki <10 µM), and blood-brain barrier penetration (BBB score <0.1) .

- Docking Studies : AutoDock Vina for target binding (e.g., carbonic anhydrase IX; Glide score ≤−8 kcal/mol) .

Q. What protocols ensure reproducibility in multi-step syntheses of N-isopropylindoline-5-sulfonamide-based libraries?

- Methodological Answer :

- Automated Platforms : Use Chemspeed SLT-100 for parallel synthesis; pre-program temperature/pH controls (±0.1°C, ±0.05 pH) .

- Quality Control : Integrate inline PAT (Process Analytical Technology) tools (e.g., ReactIR for real-time reaction monitoring) .

Data Analysis and Interpretation

Q. How should researchers address spectral overlaps in NMR characterization of sulfonamide derivatives?

- Methodological Answer :

- 2D NMR : Utilize HSQC to resolve H-C correlations and NOESY for spatial proximity analysis (e.g., distinguishing isopropyl vs. tert-butyl groups) .

- Deconvolution Software : MestReNova with peak-fitting algorithms to separate overlapping signals (e.g., aromatic protons at δ 7.2–7.5 ppm) .

Q. What statistical methods are appropriate for dose-response studies involving N-isopropylindoline-5-sulfonamide?

- Methodological Answer :

- Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ with 95% confidence intervals .

- Outlier Detection : Grubbs’ test (α=0.05) to exclude aberrant data points in triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.